molecular formula C25H21N3O6S B2444968 N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902496-76-8

N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2444968
M. Wt: 491.52
InChI Key: AMRLAXFJCULSEQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H21N3O6S and its molecular weight is 491.52. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications in Organic Chemistry

  • Radical Cyclization for Alkaloid Synthesis: N-(3,5-dimethoxyphenyl) derivatives, similar in structure to the compound , have been used in radical cyclization reactions, particularly in the synthesis of tetrahydroindol-2-one and erythrinane alkaloids. These reactions, facilitated by Mn(III)/Cu(II) mediation, are significant for the synthesis of complex natural products (Shiho Chikaoka et al., 2003).

Pharmacological Research

  • Aldose Reductase Inhibition: Compounds structurally related to N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide have been studied for their potential as aldose reductase inhibitors. Such inhibitors are relevant in the treatment of diabetic complications (K. Ogawva et al., 1993).

Synthesis of Novel Heterocyclic Compounds

  • Novel Heterocyclic Compound Synthesis: Researchers have explored the synthesis of novel heterocyclic compounds, including thienopyrimidines, from precursors structurally similar to the queried compound. These synthesized compounds are often evaluated for their biological activities, such as antimicrobial or antifungal properties (Nagaraju Kerru et al., 2019).

Crystal Structure Analysis

  • Crystal Structure Determination: The compound's crystal structure has been analyzed to understand its potential as an inhibitor of certain kinases, like CLK1 and DYRK1A. Such structural analyses are crucial for drug design and understanding molecular interactions (J. Guillon et al., 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Spectroscopic Studies and Photovoltaic Efficiency Modeling: The compound's derivatives have been studied through spectroscopic methods and quantum mechanical studies. These studies often include analyses of ligand-protein interactions and the compound's efficiency in photovoltaic applications, indicating a broader scope of application in materials science (Y. Mary et al., 2020).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-32-17-10-15(11-18(12-17)33-2)26-21(29)14-27-22-19-7-3-4-8-20(19)35-23(22)24(30)28(25(27)31)13-16-6-5-9-34-16/h3-12H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRLAXFJCULSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

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